molecular formula C10H11N3O B13661943 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole

5-(2-Ethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13661943
M. Wt: 189.21 g/mol
InChI Key: PVYPDKWQWNAGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Brominated derivatives: Formed during oxidation reactions.

    Reduced triazole derivatives: Formed during reduction reactions.

    Substituted triazoles: Formed during substitution reactions.

Scientific Research Applications

5-(2-Ethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O/c1-2-14-9-6-4-3-5-8(9)10-11-7-12-13-10/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

PVYPDKWQWNAGPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.